molecular formula C40H26 B079053 1,3,6,8-Tetraphenylpyrene CAS No. 13638-82-9

1,3,6,8-Tetraphenylpyrene

Cat. No. B079053
CAS RN: 13638-82-9
M. Wt: 506.6 g/mol
InChI Key: SIJHJHYRYHIWFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,6,8-Tetraphenylpyrene derivatives has been explored through various methods, including the substitution of pyrene cores with phenyl groups and the use of flexible lateral side chains to promote liquid-crystalline fluorescent columns. However, achieving the desired liquid-crystalline behavior has proven challenging, underscoring the complexity of synthesizing specific derivatives of Tetraphenylpyrene (Halleux et al., 2004).

Molecular Structure Analysis

The molecular structure of Tetraphenylpyrene derivatives, such as those modified with trimethylsilyl groups, demonstrates unique photophysical properties, including the ability to emit fluorescence at different wavelengths under specific conditions. These properties are attributed to the molecular packing and the presence of bulky substituents, which influence the fluorescence behavior (Xu et al., 2017).

Chemical Reactions and Properties

Tetraphenylpyrene derivatives exhibit interesting chemical reactions and properties, particularly in terms of their redox behavior. For instance, the substitution with redox-active groups significantly alters their absorption, emission, and electrochemical properties, which can be further modulated by the pattern of substitution and the nature of the side chains attached (Shahrokhi et al., 2021).

Physical Properties Analysis

The physical properties of Tetraphenylpyrene derivatives, such as their fluorescence quantum yield and solubility, are crucial for their application in materials science. These derivatives exhibit high fluorescence quantum yield in solution and unique solubility characteristics, which are influenced by the nature and position of substituents on the pyrene core (Halleux et al., 2004).

Chemical Properties Analysis

The chemical properties of Tetraphenylpyrene derivatives, including their reactivity and stability, are significantly affected by their molecular structure. The introduction of bulky substituents can enhance their stability and modulate their reactivity, enabling their application in various fields, such as in the development of organic electronics and fluorescent materials (Sonar et al., 2010).

Scientific Research Applications

  • Liquid-Crystalline Fluorescent Columns : Attempted use in liquid-crystalline fluorescent columns due to its high fluorescence quantum yield and ease of substitution by flexible lateral side chains, although the desired liquid-crystalline behavior was not observed in the study (de Halleux et al., 2004).

  • Photoluminescence Characteristics : Exhibits unusual photoluminescence characteristics in various solid-state morphologies, showing potential for applications in materials with specific luminescent properties (Oyamada et al., 2006).

  • Luminescent Probes for Sensing : Used in the synthesis of porous covalent organic polymers for color-tunable luminescent sensors, capable of selective sensing of nitroaromatic explosives and metal ions (Guo & Cao, 2015).

  • Redox-Active Derivatives : Functionalized with redox-active groups for studying electronic and redox properties, and for potential applications in electrochemical devices (Shahrokhi et al., 2021).

  • Organic Electronics : Synthesized for use in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its promising photophysical properties (Sonar et al., 2010).

  • Stimuli Responsive Materials : Used in materials that change properties (like luminescence) in response to physical stimuli like heat, grinding, or solvent vapor exposure, demonstrating potential for smart materials and sensors (Xu et al., 2017).

  • Piezochromic Luminescence : Investigated for piezochromic luminescent materials, where changes in luminescence occur under mechanical stress. This has implications in material stress sensing and display technology (Sase et al., 2011).

  • Electroluminescent Organic Semiconductors : Forms the basis for novel electroluminescent organic semiconductors for OLED devices, with potential for improved device performance (Salunke et al., 2016).

Future Directions

Future research directions could include the synthesis of new derivatives of 1,3,6,8-Tetraphenylpyrene with different substituents to modify its absorption, emission, and electrochemical properties . Additionally, the use of 1,3,6,8-Tetraphenylpyrene in the construction of small dipolar molecules could be explored .

properties

IUPAC Name

1,3,6,8-tetraphenylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26/c1-5-13-27(14-6-1)35-25-36(28-15-7-2-8-16-28)32-23-24-34-38(30-19-11-4-12-20-30)26-37(29-17-9-3-10-18-29)33-22-21-31(35)39(32)40(33)34/h1-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJHJHYRYHIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292632
Record name 1,3,6,8-tetraphenylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetraphenylpyrene

CAS RN

13638-82-9
Record name 13638-82-9
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Record name 1,3,6,8-tetraphenylpyrene
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Record name 1,3,6,8-Tetraphenylpyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
219
Citations
V De Halleux, JP Calbert, P Brocorens… - Advanced functional …, 2004 - Wiley Online Library
Tetraphenylpyrene has been selected as a discotic core to promote liquid‐crystalline fluorescent columns in view of its high fluorescence quantum yield in solution and ease of …
Number of citations: 175 onlinelibrary.wiley.com
S Yamaguchi, I Yoshikawa, T Mutai… - Journal of Materials …, 2012 - pubs.rsc.org
The effect of mechanical stress on the solid-state luminescence of 3, a carboxylic acid derivative of 1,3,6,8-tetraphenylpyrene (TPPy), is studied. Grinding the powdery solid of 3 in a …
Number of citations: 41 pubs.rsc.org
VS Vyas, SV Lindeman, R Rathore - Journal of Photochemistry and …, 2019 - Elsevier
The synthesis of 1,3,6,8-tetraaryl substituted pyrenes is described. The substituents on the aryl groups influence the optoelectronic properties of the pyrene core indicating a strong …
Number of citations: 10 www.sciencedirect.com
F Shahrokhi, MF Abdollahi, Y Zhao - The Journal of Organic …, 2021 - ACS Publications
A series of 1,3,6,8-tetraphenylpyrene (TPPy) derivatives substituted with redox-active 1,4-dithiafulvenyl (DTF) groups was synthesized and characterized. The conformational properties …
Number of citations: 1 pubs.acs.org
TH El-Assaad, M Auer, R Castañeda… - Journal of Materials …, 2016 - pubs.rsc.org
Pyrene was derivatized in positions 1, 3, 6, and 8 to yield a series of nine tetraarylpyrenes for which absorption, emission, emission lifetimes and solvatochromism in solution were …
Number of citations: 40 pubs.rsc.org
T Oyamada, S Akiyama, M Yahiro, M Saigou… - Chemical physics …, 2006 - Elsevier
We found that 1,3,6,8-tetraphenylpyrene (TPPy) demonstrates unusual photoluminescence (PL) characteristics in the solid-state morphologies. We investigated the PL characteristics of …
Number of citations: 47 www.sciencedirect.com
K Naito, Y Inada, T Yamao - Synthetic Metals, 2022 - Elsevier
Crystals of 1,3,6,8-tetrakis(4′-methoxycarbonylphenyl)pyrene (383 µm × 36 µm) were successfully obtained on a substrate by a heat-melt and recrystallization method. The crystals …
Number of citations: 0 www.sciencedirect.com
R Xia, WY Lai, PA Levermore, W Huang… - Advanced Functional …, 2009 - Wiley Online Library
Here, a detailed characterization of the optical gain properties of sky‐blue‐light‐emitting pyrene‐cored 9,9‐dialkylfluorene starbursts is reported; it is shown that these materials possess …
Number of citations: 140 onlinelibrary.wiley.com
N Mizoshita, Y Goto, Y Maegawa, T Tani… - Chemistry of …, 2010 - ACS Publications
Mesostructured organosilica films with strong blue fluorescence emission were synthesized by surfactant-templated sol−gel polycondensation using a 1,3,6,8-tetraphenylpyrene (TPPy)-…
Number of citations: 92 pubs.acs.org
R Liu, H Ran, Z Zhao, X Yang, J Zhang, L Chen… - ACS …, 2018 - ACS Publications
In dipolar organic π-conjugated molecules, variable photophysical properties can be realized through efficient excited-state intramolecular charge transfer (ICT), which essentially …
Number of citations: 24 pubs.acs.org

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